molecular formula C22H26FNO4 B5978855 ethyl 1-(2,5-dimethyl-3-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate

ethyl 1-(2,5-dimethyl-3-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate

Cat. No. B5978855
M. Wt: 387.4 g/mol
InChI Key: GZVQGOFDHOBCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2,5-dimethyl-3-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate, also known as DMF-DAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. DMF-DAP is a derivative of furanocembranoids, which are natural compounds isolated from marine organisms.

Mechanism of Action

The exact mechanism of action of ethyl 1-(2,5-dimethyl-3-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to inhibit the MAPK signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. This compound has also been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of ethyl 1-(2,5-dimethyl-3-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate is its low toxicity. This compound has been found to be well-tolerated in animal studies. Another advantage of this compound is its broad-spectrum activity against various diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its therapeutic efficacy.

Future Directions

There are several future directions for the study of ethyl 1-(2,5-dimethyl-3-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate. One direction is to investigate the potential use of this compound in combination with other drugs for the treatment of cancer and viral infections. Another direction is to develop more efficient synthesis methods for this compound to improve its solubility and half-life. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

Ethyl 1-(2,5-dimethyl-3-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate can be synthesized using a multi-step process. The first step involves the synthesis of 2,5-dimethylfuran-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-fluorobenzylamine to form the intermediate product, which is further reacted with piperidine and ethyl chloroformate to obtain this compound.

Scientific Research Applications

Ethyl 1-(2,5-dimethyl-3-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate has been studied for its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has been studied for its potential use in the treatment of viral infections such as influenza and herpes simplex virus.

properties

IUPAC Name

ethyl 1-(2,5-dimethylfuran-3-carbonyl)-3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO4/c1-4-27-21(26)22(13-17-6-8-18(23)9-7-17)10-5-11-24(14-22)20(25)19-12-15(2)28-16(19)3/h6-9,12H,4-5,10-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVQGOFDHOBCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C2=C(OC(=C2)C)C)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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